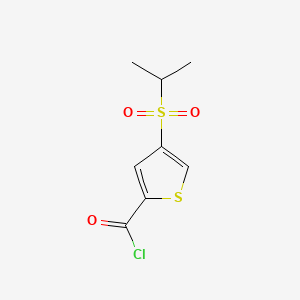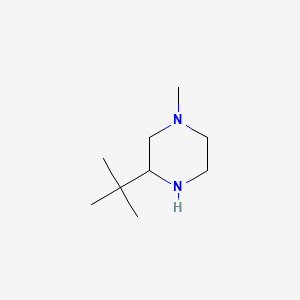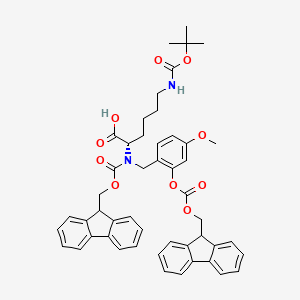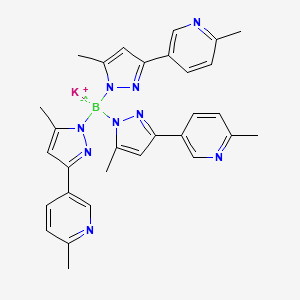
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate is a coordination compound that features a borate ligand coordinated to a potassium ion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-(6-methyl-3-pyridyl)-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
KBH4+3(3-(6-methyl-3-pyridyl)-5-methylpyrazole)→K[HB(3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)]3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The ligand can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in derivatives with different functional groups.
Applications De Recherche Scientifique
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study the properties and behaviors of metal complexes.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism by which potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves coordination with metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium hydrotris (3-(5-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
- Potassium hydrotris (3-(4-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
- Potassium hydrotris (3-(3-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
Uniqueness
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate is unique due to the specific positioning of the methyl groups on the pyridyl and pyrazolyl rings. This unique structure imparts distinct properties to the compound, such as its coordination behavior and reactivity, making it valuable for specific applications in research and industry.
Propriétés
InChI |
InChI=1S/C30H30BN9.K/c1-19-7-10-25(16-32-19)28-13-22(4)38(35-28)31(39-23(5)14-29(36-39)26-11-8-20(2)33-17-26)40-24(6)15-30(37-40)27-12-9-21(3)34-18-27;/h7-18H,1-6H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYRIDZCDTYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=C(C=C2)C)C)(N3C(=CC(=N3)C4=CN=C(C=C4)C)C)N5C(=CC(=N5)C6=CN=C(C=C6)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BKN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)
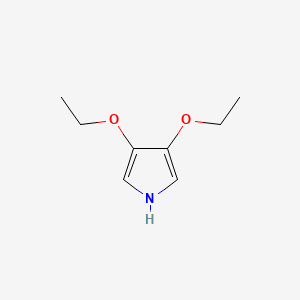
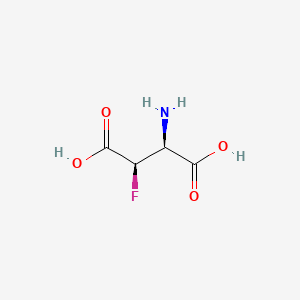
![Cyclopentanecarboxamide, 1-[(aminoacetyl)amino]- (9CI)](/img/new.no-structure.jpg)
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)

![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)
